Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate
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Overview
Description
Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a furan ring substituted with chlorophenyl groups and carbamoyl amino groups, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of chlorophenyl groups and carbamoyl amino groups. Common reagents used in these reactions include chlorinating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like high-pressure reactors and automated control systems to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate: A closely related compound with similar structural features.
4-Chlorodiphenyl ether: Shares the chlorophenyl group but lacks the furan ring and carbamoyl amino groups.
Chlorophenyl carbamates: Compounds with similar carbamoyl amino groups but different core structures.
Uniqueness
This compound is unique due to its combination of a furan ring, chlorophenyl groups, and carbamoyl amino groups. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
CAS No. |
21863-92-3 |
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Molecular Formula |
C21H20Cl2N2O4 |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)-5-[(4-chlorophenyl)carbamoylamino]-2,2-dimethyl-3H-furan-4-carboxylate |
InChI |
InChI=1S/C21H20Cl2N2O4/c1-21(2)17(12-4-6-13(22)7-5-12)16(19(26)28-3)18(29-21)25-20(27)24-15-10-8-14(23)9-11-15/h4-11,17H,1-3H3,(H2,24,25,27) |
InChI Key |
GMTCMRFUDRODBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=C(O1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)OC)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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